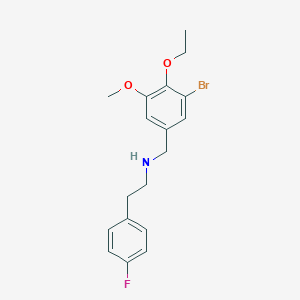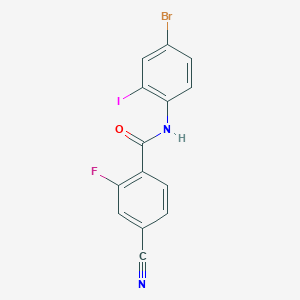
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of drugs. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin. 25B-NBOMe has been reported to induce hallucinogenic effects and has been used recreationally. However,
Wirkmechanismus
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine acts as a partial agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. The activation of the 5-HT2A receptor by N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine include changes in heart rate, blood pressure, body temperature, and respiration. It has been reported to induce hallucinogenic effects such as altered perception, synesthesia, and ego dissolution. These effects are similar to those induced by other hallucinogens such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in lab experiments include its relatively simple synthesis method and its ability to induce hallucinogenic effects. This makes it a useful tool for studying the mechanism of action of hallucinogens and their potential therapeutic applications. However, the limitations of using N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in lab experiments include its potential for abuse and its lack of specificity for the 5-HT2A receptor, which may lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine. One area of research is the development of more specific and potent agonists for the 5-HT2A receptor, which may have therapeutic applications in the treatment of anxiety, depression, and addiction. Another area of research is the study of the long-term effects of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine on the brain and behavior, as well as its potential for abuse and addiction. Finally, research on the safety and efficacy of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine in human subjects is needed before it can be considered for therapeutic use.
Synthesemethoden
The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine involves the reaction of 2-(4-fluorophenyl)ethanamine with 3-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques. The synthesis of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also suggested that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(4-fluorophenyl)ethanamine may have potential therapeutic applications in the treatment of anxiety, depression, and addiction.
Eigenschaften
Molekularformel |
C18H21BrFNO2 |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C18H21BrFNO2/c1-3-23-18-16(19)10-14(11-17(18)22-2)12-21-9-8-13-4-6-15(20)7-5-13/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
InChI-Schlüssel |
WKULQINUSHLLDU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CC=C(C=C2)F)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CC=C(C=C2)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B283187.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B283188.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B283189.png)
![2-(4-chlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283192.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B283195.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B283197.png)
![2-[2-Methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B283200.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B283206.png)
![5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)

